molecular formula C19H25ClN2O4S B14141248 Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate CAS No. 938018-08-7

Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14141248
CAS No.: 938018-08-7
M. Wt: 412.9 g/mol
InChI Key: IPSHSAYZVFBIIE-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a chloromethyl group, a diethoxyphenyl group, and an ethylamino group attached to the thiazole ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Introduction of the Chloromethyl Group: This step can be carried out using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.

    Attachment of the Diethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the diethoxyphenyl group is introduced to the thiazole ring.

    Formation of the Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and efficiency. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylamino group.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding methyl derivative.

    Substitution: Products will vary depending on the nucleophile used but may include various substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, inhibiting or activating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(chloromethyl)thiazole-5-carboxylate: Similar structure but lacks the diethoxyphenyl group.

    4-(Chloromethyl)-2-(phenylamino)thiazole: Similar structure but lacks the carboxylate ester group.

    2-(3,4-Diethoxyphenyl)ethylamine: Contains the diethoxyphenyl group but lacks the thiazole ring.

Uniqueness

Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the diethoxyphenyl group can enhance lipophilicity, while the thiazole ring can provide stability and facilitate interactions with biological targets.

Properties

CAS No.

938018-08-7

Molecular Formula

C19H25ClN2O4S

Molecular Weight

412.9 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-2-[2-(3,4-diethoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H25ClN2O4S/c1-4-24-15-8-7-13(11-16(15)25-5-2)9-10-21-19-22-14(12-20)17(27-19)18(23)26-6-3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,22)

InChI Key

IPSHSAYZVFBIIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)OCC)CCl)OCC

Origin of Product

United States

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